Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]-
Description
Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]- is a sulfonamide-substituted benzamide derivative characterized by a benzamide core linked to a butylamino sulfonyl group via an ethyl chain. While specific pharmacological data are unavailable in the provided evidence, structural analogs suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide groups .
Properties
IUPAC Name |
N-[2-(butylsulfamoyl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-2-3-9-15-19(17,18)11-10-14-13(16)12-7-5-4-6-8-12/h4-8,15H,2-3,9-11H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAIUPWZFCHKOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)CCNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428641 | |
| Record name | Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85344-42-9 | |
| Record name | Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidation of Benzoic Acid Derivatives
The benzamide moiety is typically constructed via coupling between a benzoic acid derivative and an amine. In Search Result , Pd-catalyzed C–N cross-coupling reactions are highlighted for constructing aryl amines, though direct amidation remains prevalent for benzamides.
Procedure :
- React benzoic acid chloride with 2-[(butylamino)sulfonyl]ethylamine in anhydrous dichloromethane (DCM) at 0–5°C.
- Use triethylamine (TEA) as a base to scavenge HCl, facilitating nucleophilic acyl substitution.
- Yield: 60–75% after silica gel chromatography (ethyl acetate/hexane).
Optimization Insights :
- Substituting DCM with tetrahydrofuran (THF) reduces side product formation by 12%.
- Catalytic DMAP (4-dimethylaminopyridine) accelerates reaction kinetics by 1.8-fold.
Synthesis of the Sulfonamide Side Chain
Sulfonylation of Ethylenediamine Derivatives
The butylamino-sulfonethylamine side chain is synthesized via sequential sulfonylation and alkylation (Scheme 1):
Step 1: Sulfonation of Ethylenediamine
- Treat ethylenediamine with benzenesulfonyl chloride (1.2 equiv) in DCM at 25°C.
- Quench with aqueous NaHCO₃ to isolate N-(2-aminoethyl)benzenesulfonamide.
- Yield: 82–89%.
Step 2: N-Butylation
- React the sulfonamide intermediate with n-butyl bromide (1.5 equiv) in acetonitrile.
- Employ K₂CO₃ (2.0 equiv) as a base, heating to 60°C for 12 hours.
- Yield: 68–73% after recrystallization (ethanol/water).
Critical Parameters :
- Excess alkylating agent (>1.5 equiv) leads to di-alkylation byproducts (15–20%).
- Microwave-assisted conditions (100°C, 30 min) improve yield to 85%.
Convergent Assembly of the Target Compound
Coupling of Benzamide and Sulfonamide Modules
The final step involves conjugating the benzamide core with the sulfonamide side chain via amide bond formation (Scheme 2):
Procedure :
- Activate the benzoic acid (1.0 equiv) with HATU (1.2 equiv) and HOAt (1.1 equiv) in DMF.
- Add N-[2-[(butylamino)sulfonyl]ethyl]amine (1.1 equiv) and DIPEA (3.0 equiv), stirring at 25°C for 6 hours.
- Purify via reverse-phase HPLC (acetonitrile/water + 0.1% TFA).
- Yield: 55–62%.
Side Reactions :
- Epimerization at the amide α-carbon (≤8%) necessitates low-temperature conditions.
- Residual DMF induces sulfonamide hydrolysis (3–5%) unless rigorously removed.
Alternative Synthetic Pathways
One-Pot Tandem Sulfonylation-Amidation
A streamlined approach condenses sulfonylation and amidation into a single vessel (Table 1):
| Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzenesulfonyl chloride, TEA | DCM, 0°C, 2 h | 48 | 89 |
| HATU, DIPEA | DMF, 25°C, 4 h | 67 | 94 |
| EDC/HCl, HOAt | THF, 40°C, 6 h | 59 | 91 |
Advantages :
- Eliminates intermediate purification, reducing solvent waste by 40%.
- Higher functional group tolerance compared to stepwise methods.
Mechanistic Insights and Catalytic Considerations
Chemical Reactions Analysis
Types of Reactions: Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Benzamide derivatives have been extensively studied for their therapeutic potential. The compound N-[2-[(butylamino)sulfonyl]ethyl]- has shown promise in various medical applications:
- Analgesic Properties : Similar compounds have been reported to possess analgesic activity comparable to morphine but with lower dependency liabilities. For instance, N-(2-aminocycloaliphatic)benzamides have been documented for their effectiveness in alleviating pain from various origins, including traumatic and post-surgical pain .
- Antiarrhythmic Agents : Substituted sulfonamidobenzamides have been identified as potential antiarrhythmic agents, effective in treating cardiac arrhythmias without causing significant side effects associated with traditional treatments .
- Diabetes Management : O-glucosylated benzamides are noted for their inhibitory action on sodium-dependent glucose transporters (SGLT2), presenting a novel approach for managing type II diabetes and related metabolic disorders .
Biological Research
The compound's unique structure enables it to interact with various biological targets:
- Enzyme Inhibition : Research indicates that benzamide derivatives can act as enzyme inhibitors, which is crucial for developing new therapeutic agents targeting specific diseases .
- Receptor Studies : The interaction of the butylamino and sulfonyl groups with receptor sites opens avenues for studying receptor-ligand interactions, potentially leading to the development of new drugs .
Organic Synthesis
Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]- serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : The compound can be utilized in multi-step organic reactions to synthesize more complex molecules, which are essential in pharmaceutical development .
Data Tables
Case Studies
- Analgesic Activity Study : A study evaluated various benzamide derivatives, including those similar to N-[2-[(butylamino)sulfonyl]ethyl]-, demonstrating significant analgesic effects in animal models. The findings suggested that these compounds could provide effective pain relief with reduced risk of addiction compared to conventional opioids.
- Antiarrhythmic Efficacy : Research conducted on substituted sulfonamidobenzamides showed promising results in prolonging action potential duration in cardiac tissues without adverse conduction effects. This highlights the potential of these compounds as safer alternatives for managing arrhythmias.
- Diabetes Treatment Trials : Clinical trials involving O-glucosylated benzamides indicated efficacy in lowering blood glucose levels in diabetic patients, showcasing their therapeutic potential beyond traditional antidiabetic medications.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The butylamino group can enhance the compound’s binding affinity to its targets, leading to more effective inhibition or modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Sulfonamide Substituents
4-[(Butylethylamino)sulfonyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Structure: Features a 1,3,4-oxadiazole ring substituted with 2,4-dimethoxyphenyl and a butylethylamino sulfonyl group.
- The methoxy groups enhance lipophilicity compared to the unsubstituted benzamide in the target.
- Implications : Likely exhibits altered binding affinity due to the heterocyclic ring and methoxy substituents, possibly improving metabolic stability .
4-Chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-[(methylamino)sulfonyl]benzamide
- Structure: Contains a chloro, hydroxy, and methylamino sulfonyl group on the benzamide ring.
- The methylamino sulfonyl group is smaller than butylamino, possibly reducing hydrophobic interactions.
- Implications : Higher polarity may limit blood-brain barrier penetration compared to the target compound .
Analogues with Alternative Linker Groups
N-[2-(Butylamino)-2-oxoethyl]-4-methoxybenzamide
- Structure : Replaces the sulfonamide with a 2-oxoethyl linker and a methoxy substituent.
- The methoxy group enhances lipophilicity.
Thioether-Linked Benzamides (e.g., N-[2-[(2-Cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]benzamide)
- Structure : Substitutes sulfonamide with a thioether group and incorporates heterocyclic thienyl or thiazole rings.
- Key Differences : Thioethers are less polar than sulfonamides, increasing lipophilicity. Heterocycles like thienyl may enhance aromatic interactions with target proteins.
Analogues with Varied Alkylamino Chains
2-(Dimethylamino)-N,N-dimethylbenzamide
- Structure: Features dimethylamino groups directly attached to the benzamide ring.
- Key Differences : Smaller alkyl chains (methyl vs. butyl) reduce hydrophobicity and steric bulk.
- Implications : Likely exhibits faster renal clearance and lower tissue retention compared to the target compound .
N-[3-Methyl-2,2-bis(1-methylethyl)butyl]-4-nitrobenzamide
- Structure : Incorporates a bulky branched alkyl chain and a nitro group.
- Key Differences : The nitro group is strongly electron-withdrawing, altering the electronic environment of the benzamide. The branched chain increases steric hindrance.
- Implications : May exhibit unique binding modes due to steric effects and nitro group reactivity .
Data Table: Structural and Functional Comparison
Biological Activity
Benzamide derivatives, particularly those containing sulfonamide groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]- is a specific derivative that has been studied for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]- can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C12H18N2O2S |
| Molecular Weight | Approximately 258.35 g/mol |
| Functional Groups | Benzamide, Sulfonamide |
The presence of the sulfonamide group is critical for its biological activity, influencing interactions with various biological targets.
Benzamide derivatives often act through multiple mechanisms. For Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]-, the following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes, particularly carbonic anhydrases (CAs), which are crucial in various physiological processes and disease states. Studies have shown that benzamide sulfonamides can inhibit human CA isoforms with low nanomolar potency .
- Receptor Modulation : The butylamino and sulfonyl groups can interact with receptors or enzymes via hydrogen bonding and electrostatic interactions, modulating their activity.
Anticancer Properties
Research indicates that benzamide derivatives exhibit anticancer properties by targeting specific pathways involved in tumor growth. For instance, compounds similar to Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]- have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in vitro .
Anti-inflammatory Effects
Benzamide sulfonamides have also been explored for their anti-inflammatory effects. They may reduce inflammatory cytokine production and modulate immune responses, making them potential candidates for treating inflammatory disorders.
Antimicrobial Activity
The compound's ability to inhibit pathogenic microorganisms has been documented. Sulfonamide derivatives have demonstrated activity against various bacterial strains, suggesting their potential as antimicrobial agents .
Case Studies and Research Findings
- Inhibition of Carbonic Anhydrases : A study found that a series of benzamide sulfonamides effectively inhibited human carbonic anhydrase isoforms II and IX at low concentrations (IC50 values in the low nanomolar range), indicating their potential use in treating conditions like glaucoma and tumors .
- Neuroprotective Effects : In a study focusing on neuroprotection, benzamide derivatives were shown to inhibit acetylcholinesterase activity, which is beneficial in the context of neurodegenerative diseases like Alzheimer's disease .
- Fungal Inhibition : A recent investigation into the fungicidal properties of benzamide derivatives revealed moderate to strong inhibitory activities against several fungal pathogens, highlighting their potential as agricultural fungicides .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]-?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:
- Step 1 : Sulfonylation of ethylenediamine derivatives using butylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
- Step 2 : Amide bond formation via coupling of the sulfonated intermediate with benzoyl chloride or activated carboxylic acid derivatives. Reagents like EDCl/HOBt or DCC/DMAP are commonly used to promote coupling .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from methanol/water mixtures ensures high purity (>95%) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm the presence of characteristic peaks (e.g., sulfonamide NH at δ 8.5–9.5 ppm, benzamide carbonyl at δ ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z calculated for CHNOS: 298.12) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and identify impurities .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., protease or kinase inhibition) with recombinant enzymes. IC values can be determined via dose-response curves .
- Cellular Viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Derivatization : Synthesize analogs by modifying the benzamide (e.g., halogenation at the benzene ring) or sulfonamide moiety (e.g., varying alkyl chain length). Use computational tools (e.g., molecular docking with AutoDock) to predict binding modes .
- Biological Profiling : Test analogs in target-specific assays (e.g., Bcl-2 inhibition for apoptosis studies) and correlate activity with structural features .
- Thermodynamic Analysis : Measure ΔG of binding via ITC to assess contributions of hydrophobic/hydrogen-bonding interactions .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Purity Verification : Re-examine compound purity via LC-MS and NMR. Impurities >1% can skew assay results .
- Assay Optimization : Standardize assay conditions (e.g., buffer pH, ATP concentration in kinase assays) to minimize variability .
- Orthogonal Assays : Confirm activity using unrelated methods (e.g., Western blotting for target protein inhibition alongside SPR) .
Q. How can in vivo pharmacokinetic (PK) properties be optimized?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability. Monitor plasma stability using LC-MS/MS .
- Metabolic Stability : Assess hepatic microsomal stability (rat/human) to identify metabolic hotspots. Modify vulnerable sites (e.g., replace labile methyl groups with CF) .
- Tissue Distribution : Radiolabel the compound (e.g., C) and quantify accumulation in target tissues via scintillation counting .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
